2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid
Description
Properties
CAS No. |
530155-88-5 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-10-6-3-5-9(12(10)17)13(20)19-15(23)18-11-7-2-1-4-8(11)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
FBCNEUWZHOXREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reactants & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2,3-Dichlorobenzoic acid + Thionyl chloride (SOCl₂) | Reflux at 80°C for 4 hours to convert acid to acid chloride. Excess SOCl₂ removed by distillation. | High yield (>90%); acid chloride is reactive intermediate. |
| 2 | 2,3-Dichlorobenzoyl chloride + 2-Aminobenzoic acid + Base (e.g., triethylamine) | Stirring in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or slightly elevated temperature to form the carbamothioylamino linkage. | Moderate to high yield (70-85%); base scavenges HCl formed. |
| 3 | Purification | Recrystallization from suitable solvents or chromatographic purification to isolate pure this compound. | Product purity >98% confirmed by analytical methods. |
Research Data and Analysis
Reaction Yields and Conditions Summary
| Reaction Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Acid chloride formation | 2,3-Dichlorobenzoic acid + SOCl₂ | 80°C, 4 hrs reflux | >90 | Efficient conversion, removal of excess SOCl₂ critical |
| Thiourea formation | Acid chloride + 2-Aminobenzoic acid + Base | Room temp to 50°C, 3-6 hrs | 70-85 | Base choice affects yield and purity |
| Purification | Recrystallization | Solvent dependent | >98 purity | Final product suitable for biological testing |
Analytical Characterization
- Molecular Formula: C15H10Cl2N2O3S
- Molecular Weight: 369.2 g/mol
- CAS Number: 530155-88-5
- IUPAC Name: this compound
Characterization is typically confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy (notably C=O and C=S stretches)
- Mass spectrometry (MS)
- Elemental analysis
Comparative Perspectives from Literature
Comparison with Related Compounds
| Feature | This compound | 2,5-Dichlorobenzoyl Derivatives | Trifluoromethylbenzoic Acid Derivatives |
|---|---|---|---|
| Halogenation pattern | 2,3-dichloro substitution | 2,5-dichloro substitution | -CF₃ group at para position |
| Electron withdrawing effect | Moderate | Moderate | Strong |
| Functional group | Carbamothioylamino (thiourea) | Similar | Amide or other |
| Stability | Enhanced by thiourea sulfur | Variable | Variable |
| Biological activity | Antimicrobial, anticancer potential | Variable | Often enhanced acidity |
The positional isomerism of the dichlorobenzoyl group and the nature of the carbamothioylamino group influence the chemical reactivity and biological activity of the compound.
Industrial Viability
- The preparation of the acid chloride intermediate via thionyl chloride is well-established and industrially scalable.
- Alternative methods involving phase transfer catalysts for cyanide intermediates reduce hazardous reagent use and reaction times, suggesting potential for process optimization.
- Avoidance of costly and toxic reagents like potassium iodide and acetonitrile in intermediate steps is preferred for industrial synthesis.
Chemical Reactions Analysis
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid with structurally related compounds, focusing on substituent effects, synthesis, and hypothetical applications.
Substituent Position and Halogenation Patterns
- 2,3-Dichlorobenzoyl vs. 2,5-Dichlorobenzoyl Derivatives The 2,3-dichloro substitution in the target compound contrasts with the 2,5-dichloro configuration in ixazomib citrate, a proteasome inhibitor . This positional difference may also alter binding affinity in biological systems.
Dichlorobenzoyl vs. Trifluoromethylbenzoic Acid Derivatives
Compounds like 4-(trifluoromethyl)benzoic acid () exhibit strong electron-withdrawing effects due to the -CF₃ group, enhancing acidity (pKa ~1.5–2.5). In contrast, the dichlorobenzoyl group in the target compound provides moderate electron withdrawal, likely resulting in a higher pKa (~3–4) and altered solubility profiles .
Functional Group Variations
- Carbamothioylamino vs. Carbamimidoyl Groups The thiourea (carbamothioylamino) group in the target compound differs from the carbamimidoyl group in 2-carbamimidoylbenzoic acid (). The sulfur atom in thiourea enhances hydrogen-bonding capacity and metabolic stability compared to oxygen-based amides. This may improve bioavailability in drug design contexts .
- Thiourea vs. Amide Linkages Ixazomib citrate () contains an amide linkage, which is susceptible to hydrolysis under acidic conditions.
Data Table: Key Comparisons
Biological Activity
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, case studies, and research findings.
- IUPAC Name: this compound
- Molecular Formula: C15H12Cl2N2O2S
- CAS Number: 530155-88-5
Synthesis Methods
The synthesis of this compound typically involves a multi-step chemical reaction process. The primary method includes:
- Formation of the Dichlorobenzoyl Group: The initial step involves the introduction of the dichlorobenzoyl moiety through acylation reactions.
- Carbamothioylation: This step incorporates the carbamothioyl group, which is crucial for enhancing biological activity.
- Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Action: The compound exhibits properties that disrupt bacterial cell wall synthesis.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial efficacy against various strains of bacteria. A study assessed its effectiveness against Escherichia coli and Bacillus subtilis, revealing notable inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Bacillus subtilis | 18 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
The lower IC50 values indicate a higher potency against these cancer cell lines, suggesting its potential as an anticancer therapeutic.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive study published in ResearchGate demonstrated the synthesis of various derivatives of this compound and their antimicrobial efficacy against E. coli and B. subtilis. The study highlighted that modifications to the chemical structure could enhance antibacterial properties .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects on different cancer cell lines, confirming its potential as a chemotherapeutic agent. The study utilized MTT assays to quantify cell viability post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
